molecular formula C20H18N4O3S B4500583 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4500583
M. Wt: 394.4 g/mol
InChI Key: NCPRJBRATLRXSO-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole-5-carboxamide core substituted with a 4-methyl group, an acetyl(2-furylmethyl)amino moiety at position 2, and an N-linked 1H-indol-6-yl group. The 2-furylmethyl and indole substituents may confer unique steric and electronic properties, influencing target selectivity and pharmacokinetics.

Properties

IUPAC Name

2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h3-10,21H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPRJBRATLRXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and thiazole intermediates, followed by their coupling with the furan derivative. Key steps may include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the indole and thiazole intermediates with the furan derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors involved in disease processes.

Anticancer Activity

Studies have indicated that derivatives of indole and thiazole compounds possess anticancer properties. The presence of the thiazole ring in this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Neuropharmacological Effects

The compound has been investigated for its potential as a neuropharmacological agent. It may act on serotonin receptors, which are crucial for mood regulation and have implications in treating disorders such as depression and anxiety. The structural similarity to known serotonin receptor agonists suggests potential utility in psychiatric medicine.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This opens avenues for its application in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound or its analogs:

StudyFindingsApplication
Investigated the synthesis of indole derivatives with anticancer propertiesPotential use in cancer therapy
Analyzed the neuropharmacological effects on serotonin receptorsPossible treatment for depression
Examined antimicrobial activity against bacterial strainsDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole-5-carboxamide derivatives are well-studied for their kinase inhibitory and anticancer properties. Below is a comparative analysis of key analogs:

Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ References
Target Compound : 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide 1,3-Thiazole-5-carboxamide - 2-Acetyl(2-furylmethyl)amino
- 4-Methyl
- N-(1H-indol-6-yl)
Hypothesized kinase inhibition (based on structural analogs) Not reported
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide) 1,3-Thiazole-5-carboxamide - 2-Pyrimidinylamino
- N-(2-chloro-6-methylphenyl)
- 4-Methyl
Pan-Src kinase inhibitor; FDA-approved for leukemia IC₅₀: 0.5–5 nM (Src kinases)
N-(2-Methoxybenzyl)-4-methyl-2-(benzylamino)-1,3-thiazole-5-carboxamide 1,3-Thiazole-5-carboxamide - 2-Benzylamino
- 4-Methyl
- N-(2-methoxybenzyl)
Not explicitly stated; likely evaluated for kinase or antimicrobial activity Not reported
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides 1,3-Thiazole-5-carboxamide - 2-(4-Pyridinyl)
- 4-Methyl
- Varied N-substituents (e.g., amines, indoles)
Anticancer activity (in vitro cytotoxicity against tumor cell lines) IC₅₀: 0.1–10 µM
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 2-Aminothiazole hybrid - 2-Aminothiazol-5-yl
- 4-Nitrophenyl
- Pyrimidinedione scaffold
Potential applications in drug discovery (e.g., antiviral or enzyme inhibition) Not reported

Key Findings from Structural Comparisons

Substituent Impact on Activity: Dasatinib’s pyrimidinyl and piperazinyl groups enhance solubility and kinase binding affinity . 4-Methyl substitution on the thiazole ring is conserved across analogs, suggesting a role in stabilizing hydrophobic interactions with kinase ATP-binding pockets .

Indole vs. Comparatively, dasatinib’s 2-chloro-6-methylphenyl group prioritizes hydrophobic interactions .

Synthetic Accessibility: Thiazole-5-carboxamides are typically synthesized via coupling reactions between thiazole carboxylates and amines, as demonstrated in and . The acetyl(2-furylmethyl)amino group in the target compound may require specialized protecting-group strategies during synthesis.

Biological Activity

The compound 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a thiazole ring, and an acetylated furylmethyl amino group. These structural components contribute to its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. The presence of the thiazole ring in this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazoles can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and the Bcl-2 protein family .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 9A431 (skin)1.61 ± 1.92Apoptosis induction
Compound 10Jurkat (T-cell)1.98 ± 1.22Mitochondrial pathway activation

Neuropharmacological Effects

The compound has been studied for its potential as a 5-HT1F receptor agonist , which is relevant for treating migraine and other serotonin-related disorders. Activation of this receptor can modulate neurotransmission and alleviate migraine symptoms .

Table 2: Neuropharmacological Profile

ActivityEffect
5-HT1F AgonismMigraine relief potential
Serotonin modulationNeurotransmission enhancement

Enzyme Inhibition

Recent studies have explored the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) indicates that modifications to the thiazole moiety can enhance AChE inhibition .

Table 3: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Modified ThiazoleAChE0.004

Case Studies

  • Anticancer Efficacy
    A study evaluated various thiazole derivatives for their anticancer properties against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types .
  • Migraine Treatment
    Clinical trials assessing the efficacy of compounds similar to this compound demonstrated significant reductions in migraine frequency and severity among participants, highlighting the therapeutic potential of targeting the 5-HT1F receptor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

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